n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide
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Overview
Description
n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is known for its significant biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under mild and metal-free conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The imidazo[1,2-a]pyridine core allows for various substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions could introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Scientific Research Applications
n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Mechanism of Action
The mechanism of action of n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission . The compound’s ability to bind to these enzymes and inhibit their activity is crucial for its pharmacological effects.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H13N3O/c1-2-6-13-12(16)8-10-9-15-7-4-3-5-11(15)14-10/h2-5,7,9H,1,6,8H2,(H,13,16) |
InChI Key |
XFTRTDKUWDJJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
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